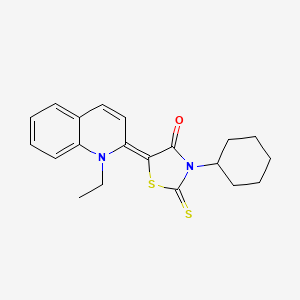![molecular formula C17H18N2O5 B15033686 ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B15033686.png)
ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction conditions often require anhydrous solvents and controlled temperatures to prevent side reactions.
Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction. The conditions may vary, including the use of catalysts, solvents, and specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-({(E)-[4-((E)-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares structural similarities with ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE, including the presence of an ethoxycarbonyl group and a benzoate ester.
Thiazole Derivatives:
Uniqueness
The uniqueness of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE lies in its specific structural features, which allow for a wide range of chemical reactions and interactions with biological targets. Its combination of a furan ring and a benzoate ester makes it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C17H18N2O5 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
ethyl 4-[5-[(E)-(ethoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)13-7-5-12(6-8-13)15-10-9-14(24-15)11-18-19-17(21)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,21)/b18-11+ |
InChI-Schlüssel |
YOYAUVGXFOTSCM-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B15033618.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B15033624.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
![1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033638.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B15033642.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15033658.png)


![methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B15033672.png)
![3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15033675.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033681.png)
